3-Nitrocinnamaldehyde

genotoxicity mutagenicity structure-activity relationship

3-Nitrocinnamaldehyde (CAS 1504-76-3), also referred to as m-nitrocinnamaldehyde or (2E)-3-(3-nitrophenyl)prop-2-enal, is an α,β-unsaturated aromatic aldehyde bearing a nitro substituent at the meta position of the phenyl ring. This compound belongs to the nitrocinnamaldehyde isomer family, which includes the ortho (2-nitro) and para (4-nitro) congeners.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 1504-76-3
Cat. No. B8762220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrocinnamaldehyde
CAS1504-76-3
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=CC=O
InChIInChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-7H
InChIKeyJKTVNBZTQKQRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrocinnamaldehyde (CAS 1504-76-3): A Positional Isomer with Differentiated Genotoxicity and Synthetic Utility for Pharmaceutical Intermediate Sourcing


3-Nitrocinnamaldehyde (CAS 1504-76-3), also referred to as m-nitrocinnamaldehyde or (2E)-3-(3-nitrophenyl)prop-2-enal, is an α,β-unsaturated aromatic aldehyde bearing a nitro substituent at the meta position of the phenyl ring . This compound belongs to the nitrocinnamaldehyde isomer family, which includes the ortho (2-nitro) and para (4-nitro) congeners. The meta positioning of the electron-withdrawing nitro group governs its electrophilic reactivity profile and dictates a distinct toxicological fingerprint relative to its positional isomers—a critical consideration for researchers selecting among nitrocinnamaldehyde variants for chemical biology or synthetic chemistry applications [1].

Why 3-Nitrocinnamaldehyde Cannot Be Interchanged with Its Ortho or Para Isomers in Research and Process Chemistry


The three positional isomers of nitrocinnamaldehyde—2-nitro (ortho), 3-nitro (meta), and 4-nitro (para)—share the same molecular formula (C₉H₇NO₃) but exhibit profoundly different biological and toxicological properties driven by the position of the nitro substituent on the aromatic ring [1]. In bacterial genotoxicity assays, the para-nitro isomer displays mutagenic potency approximately two orders of magnitude higher than both the ortho and meta congeners, demonstrating that the nitro position is not a trivial structural variation but a decisive determinant of biological safety [1]. Furthermore, the meta isomer serves as a specific intermediate in the synthesis of a Nicardipine-related impurity (Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate), a synthetic application for which the ortho and para isomers are not documented substitutes . Substituting one isomer for another without rigorous verification therefore risks both experimental irreproducibility and unanticipated genotoxic liability.

Quantitative Comparative Evidence for 3-Nitrocinnamaldehyde: Genotoxicity, Synthetic Role, and Biological Activity Differentiation


Meta-Nitro Position Confers Approximately 100-Fold Lower Genotoxicity Compared to the Para Isomer in Bacterial Assays

In a head-to-head study employing the Salmonella preincubation reversion assay (Ames test) and the SOS chromotest across seventeen cinnamaldehyde derivatives, the genotoxicity of nitrocinnamaldehyde congeners was found to be strictly dependent on the nitro group position [1]. The p-nitro (4-nitro) compounds exhibited genotoxic potency approximately two orders of magnitude (∼100-fold) higher than that of the ortho (2-nitro) and meta (3-nitro) congeners [1]. This quantitative positional dependence was confirmed across multiple bacterial tester strains (TA100, TA98, and their nitroreductase-deficient and O-acetyltransferase-deficient derivatives), with the meta isomer consistently demonstrating markedly reduced mutagenic activity relative to the para isomer [1].

genotoxicity mutagenicity structure-activity relationship nitroaromatic safety

3-Nitrocinnamaldehyde Is the Specific Penultimate Intermediate for the Nicardipine Impurity M493175—A Role Not Shared by Other Nitro Isomers

Multiple authoritative vendor databases consistently identify 3-nitrocinnamaldehyde as the direct intermediate for synthesizing Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate (M493175), a characterized impurity of the calcium channel blocker Nicardipine (N394500) . The 3-nitrophenyl regiochemistry is structurally embedded in the final impurity molecule; the ortho- and para-nitrocinnamaldehyde isomers would yield regioisomeric products that do not correspond to the authentic Nicardipine impurity. This establishes a non-fungible synthetic role for the meta isomer in pharmaceutical impurity reference standard preparation and analytical method validation.

pharmaceutical impurity synthesis Nicardipine reference standard process chemistry

The Ortho Isomer (2-Nitrocinnamaldehyde) Demonstrates Larvicidal Activity Against Anopheles gambiae Larvae (LC₅₀ = 55 mg/L), While Comparable Quantitative Data for the Meta Isomer Remain Unreported

A 2022 structure-activity study evaluated eleven cinnamaldehyde derivatives for larvicidal and ovicidal activities against the malaria vector Anopheles gambiae [1]. Cinnamaldehyde and o-nitrocinnamaldehyde (2-nitro isomer) exhibited the highest larvicidal potency with an LC₅₀ of 55 mg/L, outperforming citral (LC₅₀ = 64 mg/L), cinnamic acid (LC₅₀ = 65 mg/L), and thymol (LC₅₀ = 67 mg/L) [1]. Notably, 3-nitrocinnamaldehyde was not among the compounds reported in this head-to-head comparison, indicating a gap in comparable larvicidal data for the meta isomer. This places 3-nitrocinnamaldehyde as a research compound for which larvicidal activity has not been established at the same level of evidence as its ortho counterpart.

larvicidal vector control Anopheles gambiae malaria

4-Nitrocinnamaldehyde Exhibits Antibiofilm Activity Against UPEC and S. aureus (MIC = 100 µg/mL) Superior to trans-Cinnamaldehyde; The Meta Isomer Was Not Among the Active Derivatives

A 2022 study published in the International Journal of Molecular Sciences screened ten cinnamaldehyde (CNMA) derivatives for antibiofilm activity against uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus [1]. Among the analogs tested, 4-nitrocinnamaldehyde (4-nitroCNMA) demonstrated antibacterial and antibiofilm activities with minimum inhibitory concentrations (MICs) for cell growth of 100 µg/mL, which were significantly more active than trans-CNMA [1]. 4-NitroCNMA also inhibited UPEC swimming motility and mixed UPEC/S. aureus biofilm formation [1]. A parallel investigation in Vibrio species similarly identified 4-nitrocinnamaldehyde, along with 4-chloro and 4-bromo analogs, as the active derivatives with antivirulence properties [2]. In both studies, 3-nitrocinnamaldehyde was not among the compounds identified as active, suggesting that antibiofilm potency within the nitrocinnamaldehyde series is predominantly associated with the para-substituted isomer.

antibiofilm antimicrobial MIC uropathogenic E. coli

2-Nitrocinnamaldehyde Is a Potent Time-Dependent CYP2A6 Inhibitor (KI = 6.0 µM, kinact = 0.060 min⁻¹) with In Vivo Efficacy in Mice, While the Meta Isomer Lacks Comparable Pharmacological Characterization

Trans-2-nitrocinnamaldehyde (NCA, the ortho isomer) has been characterized as a time-dependent inhibitor of human CYP2A6, the primary enzyme responsible for nicotine clearance, with a kinact of 0.060 min⁻¹ (± 0.024) and a KI of 6.0 µM (± 2.0) in mouse liver microsomes [1]. Oral administration of NCA to C57BL/6J mice (0.088 mg/mL in drinking water for three days) resulted in a nicotine plasma AUC of 355.9 ng·min/mL (95% CI: 151.5–836.6), representing a 2.5-fold increase over the control nicotine AUC of 143.3 ng·min/mL (95% CI: 112.2–183.0) [1]. Intraperitoneal injection of NCA (57.1 mg/kg) achieved an AUC comparable to that of methoxsalen, a known CYP2A6 inhibitor [1]. The conclusion that NCA is a more potent in vitro time-dependent inhibitor of nicotine metabolism compared to trans-2-methoxycinnamaldehyde and trans-cinnamaldehyde is based on direct comparative kinetic data [1]. Critically, 3-nitrocinnamaldehyde has not been evaluated in this pharmacological context, and its CYP2A6 inhibitory potency cannot be inferred from the ortho isomer data.

CYP2A6 inhibition nicotine metabolism smoking cessation pharmacokinetics

The 3-Nitro (Meta) Position Provides a Distinct Electrophilic Reactivity Profile for Regioselective Synthetic Transformations Unavailable to Ortho and Para Isomers

The meta-nitro substituent in 3-nitrocinnamaldehyde exerts an electron-withdrawing inductive effect without the resonance stabilization pathways available to the ortho and para isomers during nucleophilic attack, resulting in a distinct electrophilic reactivity profile . The aldehyde group and the nitro group constitute two primary sites for electrophilic and nucleophilic transformations, with their relative reactivities governed by the meta relationship . Unlike the ortho isomer, which can participate in intramolecular cyclization reactions (e.g., indole synthesis via domino hydroformylation/indolization of 2-nitrocinnamaldehydes) [1], or the para isomer, which has been extensively utilized as a substrate for aldehyde dehydrogenase enzymes [2], the meta isomer offers a unique and underexplored regiochemical landscape for designing novel heterocyclic scaffolds where substitution at the 3-position of the phenyl ring is specifically required.

regioselective synthesis electrophilic aromatic substitution nitro group directing effects medicinal chemistry

Evidence-Based Application Scenarios for 3-Nitrocinnamaldehyde Procurement: Where the Meta Isomer Is the Scientifically Justified Choice


Synthesis of Nicardipine Impurity M493175 for Pharmaceutical Reference Standard Preparation

3-Nitrocinnamaldehyde is the documented penultimate intermediate for Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate (M493175), a known impurity of the antihypertensive drug Nicardipine . Analytical laboratories validating Nicardipine impurity profiling methods require authentic M493175 reference material; the meta-nitro regiochemistry in the final impurity is structurally predetermined, making 3-nitrocinnamaldehyde the only isomer capable of yielding the correct product. Procurement of the ortho or para isomer for this application would produce an incorrect regioisomer and invalidate analytical method qualification.

Genotoxicity-Aware Chemical Biology Screening Where Nitroaromatic Safety Is a Selection Criterion

In bacterial mutagenicity assays, 4-nitrocinnamaldehyde exhibits genotoxic potency approximately two orders of magnitude higher than 3-nitrocinnamaldehyde . For phenotypic screening campaigns, cellular target engagement studies, or in vivo model development where compound-induced genotoxicity is an exclusion criterion, the meta isomer presents a substantially safer profile. Researchers should cite this differential genotoxicity data when justifying isomer selection in experimental protocols and grant applications involving nitrocinnamaldehyde compounds.

Regioselective Synthesis of 3-Substituted Cinnamaldehyde-Derived Heterocyclic Libraries

The meta-nitro group in 3-nitrocinnamaldehyde directs electrophilic aromatic substitution to positions distinct from those favored by ortho- or para-nitro directing effects, enabling access to 3,5-disubstituted and other meta-oriented phenylpropenal scaffolds . Medicinal chemistry programs exploring structure-activity relationships around the cinnamaldehyde phenyl ring should specifically source the meta isomer when the target compound series requires substitution at the 3-position, as the ortho isomer preferentially undergoes intramolecular cyclization reactions (e.g., indole formation) [1].

Negative Control or Inactive Comparator for Biofilm and Larvicidal Assays Using 4-Nitro or 2-Nitro Isomers

Published data demonstrate that 4-nitrocinnamaldehyde is active in antibiofilm assays (MIC = 100 µg/mL against UPEC and S. aureus) , and 2-nitrocinnamaldehyde is active in larvicidal assays (LC₅₀ = 55 mg/L against Anopheles gambiae) [1], while 3-nitrocinnamaldehyde has not been reported as active in either context. This differential activity profile positions the meta isomer as a structurally matched negative control for studies investigating the positional dependence of nitro group contributions to biological activity in cinnamaldehyde derivatives.

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